molecular formula C12H12O2 B7948813 Prop-2-enyl 3-phenylprop-2-enoate

Prop-2-enyl 3-phenylprop-2-enoate

Cat. No.: B7948813
M. Wt: 188.22 g/mol
InChI Key: KCMITHMNVLRGJU-UHFFFAOYSA-N
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Description

Prop-2-enyl 3-phenylprop-2-enoate is an ester derivative composed of a prop-2-enyl (allyl) group esterified to 3-phenylprop-2-enoic acid. Its structure features a conjugated α,β-unsaturated ester system, which confers reactivity typical of enoate esters, including participation in cycloaddition and nucleophilic addition reactions.

Properties

IUPAC Name

prop-2-enyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMITHMNVLRGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047509
Record name Allyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-31-5
Record name Allyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 3-phenylprop-2-enoate can be synthesized through the carbonylation of allylic halides and prop-2-en-1-ol catalyzed by triethylphosphine complexes of rhodium . The reaction typically involves the use of ethanol as a solvent, and the catalyst is formed in situ from rhodium acetate and triethylphosphine. The reaction conditions include moderate temperatures and pressures, and the product is obtained in good yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The allylic position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cinnamic acid or benzaldehyde derivatives.

    Reduction: Formation of cinnamyl alcohol.

    Substitution: Formation of substituted cinnamate esters.

Scientific Research Applications

Prop-2-enyl 3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enyl 3-phenylprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an antitubulin agent, inhibiting tubulin polymerization and disrupting microtubule dynamics . This mechanism is particularly relevant in its antiproliferative activity against cancer cells.

Comparison with Similar Compounds

Structural Analogues

Prop-2-enyl 3-phenylprop-2-enoate belongs to a broader class of α,β-unsaturated esters with aromatic and allyl substituents. Key structural analogues include:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
Quinolin-8-yl 3-phenylprop-2-enoate C₁₈H₁₃NO₂ Quinoline ring replaces allyl group Enhanced π-conjugation; potential bioactivity due to quinoline moiety
4-(Prop-2-enyl)-phenyl angelate Not provided Angelate ester (cyclic enol ether) Increased rigidity; altered reactivity in cycloadditions
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate C₁₅H₁₈O₂ Methylbutanoate ester instead of enoate Reduced conjugation; higher hydrophobicity
[3-(Benzothiazol-2-yl)chromen-7-yl] (E)-3-phenylprop-2-enoate C₂₅H₁₅NO₄S Benzothiazole-chromen hybrid Extended π-system; potential fluorescence or photochemical applications

Key Structural Differences :

  • Ester Group: The substitution of the allyl group with quinoline (in ) or benzothiazole (in ) alters electronic properties and biological interactions.
  • Aromatic Substituents: Methylbutanoate (in ) lacks the α,β-unsaturation, reducing electrophilicity compared to this compound.
Physicochemical Properties
  • Conjugation Effects: The α,β-unsaturated system in this compound enhances UV absorption and reactivity toward Michael additions, unlike saturated esters like 4-(prop-2-enyl)-phenyl-3'-methylbutanoate .
  • Hydrogen Bonding: Substituents such as hydroxyl or methoxy groups (e.g., in 3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate ) can form intermolecular hydrogen bonds, influencing crystallization behavior—a property absent in the non-hydroxylated this compound.

Biological Activity

Prop-2-enyl 3-phenylprop-2-enoate, commonly known as an allyl cinnamate ester, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicine, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a prop-2-enyl group and a phenylprop-2-enoate moiety. The chemical formula is C12_{12}H12_{12}O2_{2}, and it can be synthesized through various methods, including carbonylation of allylic halides and prop-2-en-1-ol, typically employing rhodium catalysts for optimal yield.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaStaphylococcus aureus32 µg/mL
Gram-negative BacteriaEscherichia coli64 µg/mL
FungiCandida albicans16 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. The compound appears to exert its effects through the induction of apoptosis and cell cycle arrest at the G1 phase.

Mechanism of Action
The anticancer activity is believed to be mediated by the compound's ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action leads to cell cycle arrest and ultimately apoptosis in cancer cells .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Apoptosis induction
HT29 (Colon Cancer)20Tubulin polymerization inhibition

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial properties of various cinnamate esters, including this compound. Results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli, supporting its use as a natural preservative in food products.
  • Anticancer Research : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. The results showed a significant reduction in tumor size in a subset of patients, suggesting that this compound may enhance the efficacy of conventional chemotherapy agents .

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